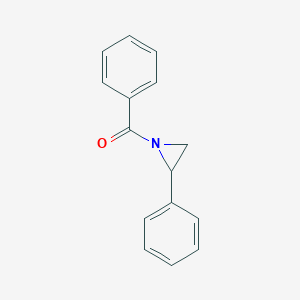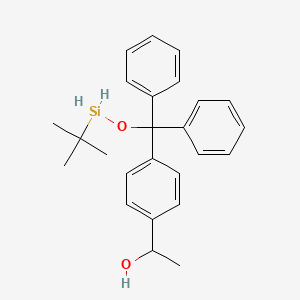
1-Amino-1-deoxy-D-lyxitol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-deoxy-D-lyxitol hydrobromide is a chemical compound with the molecular formula C5H14BrNO4 and a molecular weight of 232.07 g/mol. It is a monosaccharide derivative and has shown promise in the field of diabetes therapeutics due to its ability to inhibit advanced glycation end-products (AGEs), which are implicated in the pathophysiology of diabetic complications.
Métodos De Preparación
The synthesis of 1-Amino-1-deoxy-D-lyxitol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with D-lyxose, a pentose sugar.
Reduction: D-lyxose is reduced to 1-deoxy-D-lyxitol using a reducing agent such as sodium borohydride.
Amination: The 1-deoxy-D-lyxitol is then subjected to amination using ammonia or an amine source under specific conditions to introduce the amino group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-Amino-1-deoxy-D-lyxitol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-D-lyxitol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit AGEs makes it valuable in studying the mechanisms of diabetic complications.
Medicine: Its potential to enhance glucose tolerance and insulin sensitivity in type 2 diabetes models indicates its clinical relevance.
Industry: The compound can be used in the development of new therapeutics and as a reference standard in pharmaceutical testing.
Mecanismo De Acción
The mechanism by which 1-Amino-1-deoxy-D-lyxitol hydrobromide exerts its effects involves the inhibition of AGEs formation. AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. By inhibiting this process, the compound helps prevent the progression of diabetic complications. The molecular targets and pathways involved include the modification of protein structures and the prevention of oxidative stress.
Comparación Con Compuestos Similares
1-Amino-1-deoxy-D-lyxitol hydrobromide can be compared with other similar compounds such as:
1-Deoxy-D-lyxitol: Lacks the amino group and thus does not inhibit AGEs.
5-Amino-5-deoxy-D-arabinitol: Similar structure but different stereochemistry, affecting its biological activity.
1-Amino-1-deoxy-D-glucitol: Another monosaccharide derivative with different applications in diabetes research.
The uniqueness of this compound lies in its specific inhibition of AGEs and its potential therapeutic applications in diabetes management.
Propiedades
Número CAS |
55399-80-9 |
|---|---|
Fórmula molecular |
C5H14BrNO4 |
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
5-aminopentane-1,2,3,4-tetrol;hydrobromide |
InChI |
InChI=1S/C5H13NO4.BrH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H |
Clave InChI |
NOEGIIIZLKLEAX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(CO)O)O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)






![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)




